Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)-

Catalog No.
S536964
CAS No.
29883-16-7
M.F
C20H27NO11
M. Wt
457.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyran...

CAS Number

29883-16-7

Product Name

Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)-

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin, Amygdaloside, Laetrile, Mandelonitrile beta Gentiobioside, Mandelonitrile-beta-Gentiobioside, Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is 457.1584 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in hot water; slightly sol in alcohol; insol in ether, chloroform; sol in hot alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Information on the specific scientific research applications of Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-, (S)- is currently limited. This compound, also known as Amygdaloside, has been identified as a natural product found in plants like apples, oregano, and plums []. However, research on its potential applications seems to be in its initial stages.

Potential target in Cyanogenic Glycosides research:

Amygdaloside belongs to the class of cyanogenic glycosides. These compounds are known to release cyanide upon enzymatic breakdown or when they come in contact with acid. Scientific research explores cyanogenic glycosides for their potential role in plant defense mechanisms against herbivores []. Investigating Amygdaloside's properties and its breakdown products could contribute to this area of research.

Studies on Amygdaloside as a possible Bioactive Agent:

Some studies suggest Amygdaloside might possess bioactivity, although the specific mechanisms and applications are not fully understood. For instance, some research has explored its role in anti-inflammatory processes []. Further investigation is needed to determine the potential of Amygdaloside as a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.7

Exact Mass

457.1584

Appearance

Solid powder

Melting Point

223-226 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Other CAS

29883-15-6

Wikipedia

Amygdalin

Biological Half Life

PLASMA & URINE CONCN OF AMYGDALIN, WHOLE-BLOOD CONCN OF CN- & SCN- CONCN IN SERUM & URINE WERE DETERMINED IN CANCER PT FOLLOWING IV (4.5 G/SQUARE M) & ORAL (500-MG TABLET) ADMIN OF AMYGDALIN. FOLLOWING IV ADMIN, CONCN OF PARENT DRUG AS HIGH AS 1401 MUG/ML WERE OBSERVED WITH NO INCR IN PLASMA CONCN OF CN- OR SERUM CONCN OF SCN-. PLASMA ELIM OF AMYGDALIN WAS BEST DESCRIBED BY 2-COMPARTMENT OPEN MODEL WITH MEAN DISTRIBUTIVE PHASE T/2 OF 6.2 MIN, MEAN ELIM PHASE T/2 OF 120.3 MIN, & MEAN CLEARANCE OF 99.3 ML/MIN. FOLLOWING ORAL ADMIN OF AMYGDALIN, PLASMA CONCN WERE MUCH LOWER, WITH PEAK VALUES OF LESS THAN 525 NG/ML. CN- CONCN INCR TO VALUES AS HIGH AS 2.1 MUG/ML WHOLE BLOOD. SCN- CONCN DID NOT INCR FOR SEVERAL DAYS, PLATEAUING AT VALUES AS HIGH AS 38 MUG/ML SERUM.

Methods of Manufacturing

OCCURS IN SEEDS OF ROSACEAE; PRINCIPALLY IN BITTER ALMONDS; ALSO IN PEACHES & APRICOTS. OBTAINED BY EXTRACTING DEFATTED ALMOND MEAL REPEATEDLY WITH BOILING 95% ALCOHOL.

General Manufacturing Information

AMYGDALIN IS A CHEMICAL COMBINATION OF GLUCOSE, BENZALDEHYDE, & CYANIDE... AMYGDALIN IS THE MAJOR INGREDIENT OF LAETRILE...ALLEGED ANTICANCER DRUG...
ALTHOUGH AMYGDALIN HAS BEEN REPORTED TO HAVE BEEN USED IN CANCER CHEMOTHERAPY SINCE 1845, THERE IS AN ABSENCE OF PUBLISHED DATA SUBSTANTIATING ITS ANTICANCER ACTIVITY. THE TERM AMYGDALIN IS CURRENTLY USED INTERCHANGEABLY WITH LAETRILE.
THE RECENT US SUPREME COURT RULINGS DEALING WITH CASES OF LAETRILE (AMYGDALIN) USE ARE DISCUSSED. THE COURT DECIDED THAT LAETRILE WAS INEFFECTIVE AS AN ANTINEOPLASTIC AGENT FOR THE TERMINALLY ILL.

Analytic Laboratory Methods

A RAPID SCREENING TEST FOR DETECTING AMYGDALIN IN TABLETS, SOLUTIONS, POWDERS, & SEEDS, BASED ON THE LIBERATION OF BOTH HYDROGEN CYANIDE & BENZALDEHYDE AS A RESULT OF ENZYMATIC DECOMPOSITION, IS DESCRIBED.
THE INVESTIGATION OF 3 INJECTABLE DOSAGE FORMS OF AMYGDALIN AND DETERMINATION OF THEIR CYANIDE CONTENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, GAS CHROMATOGRAPHY, MICRODIFFUSION ANALYSIS & NMR SPECTROSCOPY ARE PRESENT.
NMR ANALYTICAL PROCEDURES WERE DESCRIBED FOR THE QUALITATIVE & QUANTITATIVE DETERMINATION OF AMYGDALIN. THE SPECTRUM WAS VERY SPECIFIC FOR AMYGDALIN, PARTICULARLY THE SUGAR REGION.
AMYGDALIN WAS HYDROLYZED BY BETA-GLUCOSIDASE. THE LIBERATED BENZALDEHYDE WAS CONVERTED BY PENTAFLUOROBENZYLOXYLAMINE TO ITS O-PENTAFLUOROBENZYL OXIME. THE LATTER WAS DETERMINED BY GC USING A FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
AMYGDALIN WAS DETERMINED IN APRICOT KERNEL & APRICOT PRODUCTS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

AMYGDALIN & ITS MAJOR METABOLITE, PRUNASIN, IN BLOOD & URINE WERE SEPARATED FROM PROTEINS BY ULTRAFILTRATION & THEN SUBJECTED TO HIGH-PRESSURE LIQ CHROMATOGRAPHY, USING 10% METHYL CYANIDE AS ELUENT & DETERMINATION BY ABSORPTION AT 215 NM. THE METHOD GAVE LINEAR RESULTS IN THE RANGE 2-500 MG/L & WAS RELIABLE DOWN TO 1 MG/L.
AMYGDALIN WAS DETERMINED IN TISSUES OR SERUM INDIRECTLY OR DIRECTLY. IN THE INDIRECT METHOD, SERUM OR TISSUE HOMOGENATES WERE INCUBATED WITH BETA-GLUCOSIDASE & THE INCUBATE HYDROLYZED WITH AMMONIUM HYDROXIDE, ACIDIFIED, EXTRACTED WITH 95:5 METHYLENE CHLORIDE-HEPTANE, & THE FORMED BENZALDEHYDE DETERMINED SPECTROPHOTOMETRICALLY AT 243 NM OR BY MASS FRAGMENTOGRAPHY. IN THE DIRECT METHOD, AMYGDALIN WAS DETERMINED AFTER EXTRACTION WITH ACETONE BY TLC, HPLC & GC.

Dates

Modify: 2023-07-15
1: Jaswal V, Palanivelu J, C R. Effects of the Gut microbiota on Amygdalin and its use as an anti-cancer therapy: Substantial review on the key components involved in altering dose efficacy and toxicity. Biochem Biophys Rep. 2018 May 3;14:125-132. doi: 10.1016/j.bbrep.2018.04.008. eCollection 2018 Jul. Review. PubMed PMID: 29872744; PubMed Central PMCID: PMC5986699.
2: Román J, Castillo A, Mahn A. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase. Molecules. 2018 May 30;23(6). pii: E1313. doi: 10.3390/molecules23061313. PubMed PMID: 29849002.
3: Zhang RH, Li CR, Yang H, Li MN, Tsim KWK, Li P, Gao W. An UPLC-MS/MS method for simultaneous determination of multiple constituents in Guizhi Fuling capsule with ultrafast positive/negative ionization switching. Chin J Nat Med. 2018 Apr;16(4):313-320. doi: 10.1016/S1875-5364(18)30061-X. PubMed PMID: 29703331.
4: PDQ Integrative, Alternative, and Complementary Therapies Editorial Board. Laetrile/Amygdalin (PDQ®): Patient Version. 2018 Apr 5. PDQ Cancer Information Summaries [Internet]. Bethesda (MD): National Cancer Institute (US); 2002-. Available from http://www.ncbi.nlm.nih.gov/books/NBK65722/ PubMed PMID: 26389167.
5: Huang T, Ning Z, Hu D, Zhang M, Zhao L, Lin C, Zhong LLD, Yang Z, Xu H, Bian Z. Uncovering the Mechanisms of Chinese Herbal Medicine (MaZiRenWan) for Functional Constipation by Focused Network Pharmacology Approach. Front Pharmacol. 2018 Mar 26;9:270. doi: 10.3389/fphar.2018.00270. eCollection 2018. PubMed PMID: 29632490; PubMed Central PMCID: PMC5879454.
6: Moslehi A, Farahabadi M, Chavoshzadeh SA, Barati A, Ababzadeh S, Mohammadbeigi A. The Effect of Amygdalin on Endoplasmic Reticulum (ER) Stress Induced Hepatic Steatosis in Mice. Malays J Med Sci. 2018 Feb;25(1):16-23. doi: 10.21315/mjms2018.25.1.3. Epub 2018 Feb 28. PubMed PMID: 29599631; PubMed Central PMCID: PMC5862047.
7: Luo H, Zhao F, Zhang F, Liu N. Influence of amygdalin on PDG, IGF and PDGFR expression in HSC-T6 cells. Exp Ther Med. 2018 Apr;15(4):3693-3698. doi: 10.3892/etm.2018.5886. Epub 2018 Feb 22. PubMed PMID: 29556259; PubMed Central PMCID: PMC5844102.
8: Zhang YT, Xiao MF, Liao Q, Liu WL, Deng KW, Zhou YQ, Tang Y, He FY, Yang YT. Application of TQSM polypharmacokinetics and its similarity approach to ascertain Q-marker by analyses of transitivity in vivo of five candidates in Buyanghuanwu injection. Phytomedicine. 2018 Jun 1;45:18-25. doi: 10.1016/j.phymed.2018.03.012. Epub 2018 Mar 7. PubMed PMID: 29555366.
9: Lecocq A, Green AA, Pinheiro De Castro ÉC, Olsen CE, Jensen AB, Zagrobelny M. Honeybees Tolerate Cyanogenic Glucosides from Clover Nectar and Flowers. Insects. 2018 Mar 13;9(1). pii: E31. doi: 10.3390/insects9010031. PubMed PMID: 29534004; PubMed Central PMCID: PMC5872296.
10: Del Cueto J, Møller BL, Dicenta F, Sánchez-Pérez R. β-Glucosidase activity in almond seeds. Plant Physiol Biochem. 2018 May;126:163-172. doi: 10.1016/j.plaphy.2017.12.028. Epub 2017 Dec 16. PubMed PMID: 29524803.
11: Liczbiński P, Bukowska B. Molecular mechanism of amygdalin action in vitro: review of the latest research. Immunopharmacol Immunotoxicol. 2018 Jun;40(3):212-218. doi: 10.1080/08923973.2018.1441301. Epub 2018 Feb 28. PubMed PMID: 29486614.
12: Saleem M, Asif J, Asif M, Saleem U. Amygdalin, from Apricot Kernels, Induces Apoptosis and Causes Cell Cycle Arrest in Cancer Cells: An Updated Review. Anticancer Agents Med Chem. 2018 Jan 5. doi: 10.2174/1871520618666180105161136. [Epub ahead of print] PubMed PMID: 29308747.
13: Zhang X, Hu J, Zhuo Y, Cui L, Li C, Cui N, Zhang S. Amygdalin improves microcirculatory disturbance and attenuates pancreatic fibrosis by regulating the expression of endothelin-1 and calcitonin gene-related peptide in rats. J Chin Med Assoc. 2018 May;81(5):437-443. doi: 10.1016/j.jcma.2017.09.005. Epub 2017 Nov 10. PubMed PMID: 29129515.
14: Senica M, Stampar F, Veberic R, Mikulic-Petkovsek M. Fruit Seeds of the Rosaceae Family: A Waste, New Life, or a Danger to Human Health? J Agric Food Chem. 2017 Dec 6;65(48):10621-10629. doi: 10.1021/acs.jafc.7b03408. Epub 2017 Nov 27. PubMed PMID: 29125745.
15: Li KS, Ali A, Muhammad II. The influence of microwave cooking on the nutritional composition and antioxidant activity of the underutilized perah seed. Acta Sci Pol Technol Aliment. 2017 Jul-Sep;16(3):283-292. doi: 10.17306/J.AFS.0497. PubMed PMID: 29055976.
16: Lee SH, Oh A, Shin SH, Kim HN, Kang WW, Chung SK. Amygdalin Contents in Peaches at Different Fruit Development Stages. Prev Nutr Food Sci. 2017 Sep;22(3):237-240. doi: 10.3746/pnf.2017.22.3.237. Epub 2017 Sep 30. PubMed PMID: 29043223; PubMed Central PMCID: PMC5642807.
17: Diaz-Vivancos P, Bernal-Vicente A, Cantabella D, Petri C, Hernández JA. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants. Plant Cell Physiol. 2017 Dec 1;58(12):2057-2066. doi: 10.1093/pcp/pcx135. PubMed PMID: 29036663.
18: Lv J, Xiong W, Lei T, Wang H, Sun M, Hao E, Wang Z, Huang X, Deng S, Deng J, Wang Y. Amygdalin ameliorates the progression of atherosclerosis in LDL receptor deficient mice. Mol Med Rep. 2017 Dec;16(6):8171-8179. doi: 10.3892/mmr.2017.7609. Epub 2017 Sep 25. PubMed PMID: 28983592; PubMed Central PMCID: PMC5779902.
19: Opyd PM, Jurgoński A, Juśkiewicz J, Milala J, Zduńczyk Z, Król B. Nutritional and Health-Related Effects of a Diet Containing Apple Seed Meal in Rats: The Case of Amygdalin. Nutrients. 2017 Oct 2;9(10). pii: E1091. doi: 10.3390/nu9101091. PubMed PMID: 28974035; PubMed Central PMCID: PMC5691708.
20: Dang T, Nguyen C, Tran PN. Physician Beware: Severe Cyanide Toxicity from Amygdalin Tablets Ingestion. Case Rep Emerg Med. 2017;2017:4289527. doi: 10.1155/2017/4289527. Epub 2017 Aug 24. PubMed PMID: 28912981; PubMed Central PMCID: PMC5587935.

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